

Solubility Profile of 4-Acetyl-L-phenylalanine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Cat. No.: B590366

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Acetyl-L-phenylalanine hydrochloride (Ac-L-Phe-HCl). Given the limited availability of direct quantitative solubility data in public literature, this document furnishes qualitative solubility information, contextual data from related compounds, and detailed experimental protocols to enable researchers to determine its solubility for specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Acetyl-L-phenylalanine hydrochloride is essential for its application in research and drug development.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ ClNO ₃	[1][2]
Molecular Weight	243.69 g/mol	[1][2]
CAS Number	20299-31-4	[1][2]
Appearance	White to light yellow solid/powder	[1][3]
Purity	>95% to >98% (technique- dependent)	[1][2][3]
Storage Conditions	Store at -20°C or 4°C, protected from light and moisture, under inert gas.	[1][2][3]

Solubility Profile

Direct quantitative solubility data for 4-Acetyl-L-phenylalanine hydrochloride is not readily available in published literature. However, supplier information consistently indicates its solubility in water. The hydrochloride salt form is specifically intended to enhance both stability and aqueous solubility.[1]

Qualitative Solubility:

Solvent	Solubility	Source
Water	Soluble	[1]

For context, the table below provides quantitative solubility data for structurally related compounds, N-Acetyl-L-phenylalanine and the parent amino acid, L-phenylalanine. This information can serve as a preliminary guide but should be interpreted with caution, as the 4-acetyl substitution and the hydrochloride salt will influence the solubility profile.

Quantitative Solubility of Related Compounds:

Compound	Solvent	Temperature (°C)	Solubility	Source
N-Acetyl-L-phenylalanine	Ethanol	Not Specified	20 mg/mL (96.51 mM)	[4]
N-Acetyl-L-phenylalanine	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Not Specified	2 mg/mL (9.65 mM)	[4]
L-phenylalanine	Water	25	29.6 g/L	
L-phenylalanine	Water	50	44.3 g/L	[5]

Experimental Protocol for Thermodynamic Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an aqueous solvent.

Objective: To determine the equilibrium (thermodynamic) solubility of 4-Acetyl-L-phenylalanine hydrochloride in a specified aqueous buffer at a constant temperature.

Materials:

- 4-Acetyl-L-phenylalanine hydrochloride
- Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)
- Analytical balance
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF)

- Syringes
- High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV/Vis spectrophotometer
- Volumetric flasks and pipettes
- Calibrated pH meter

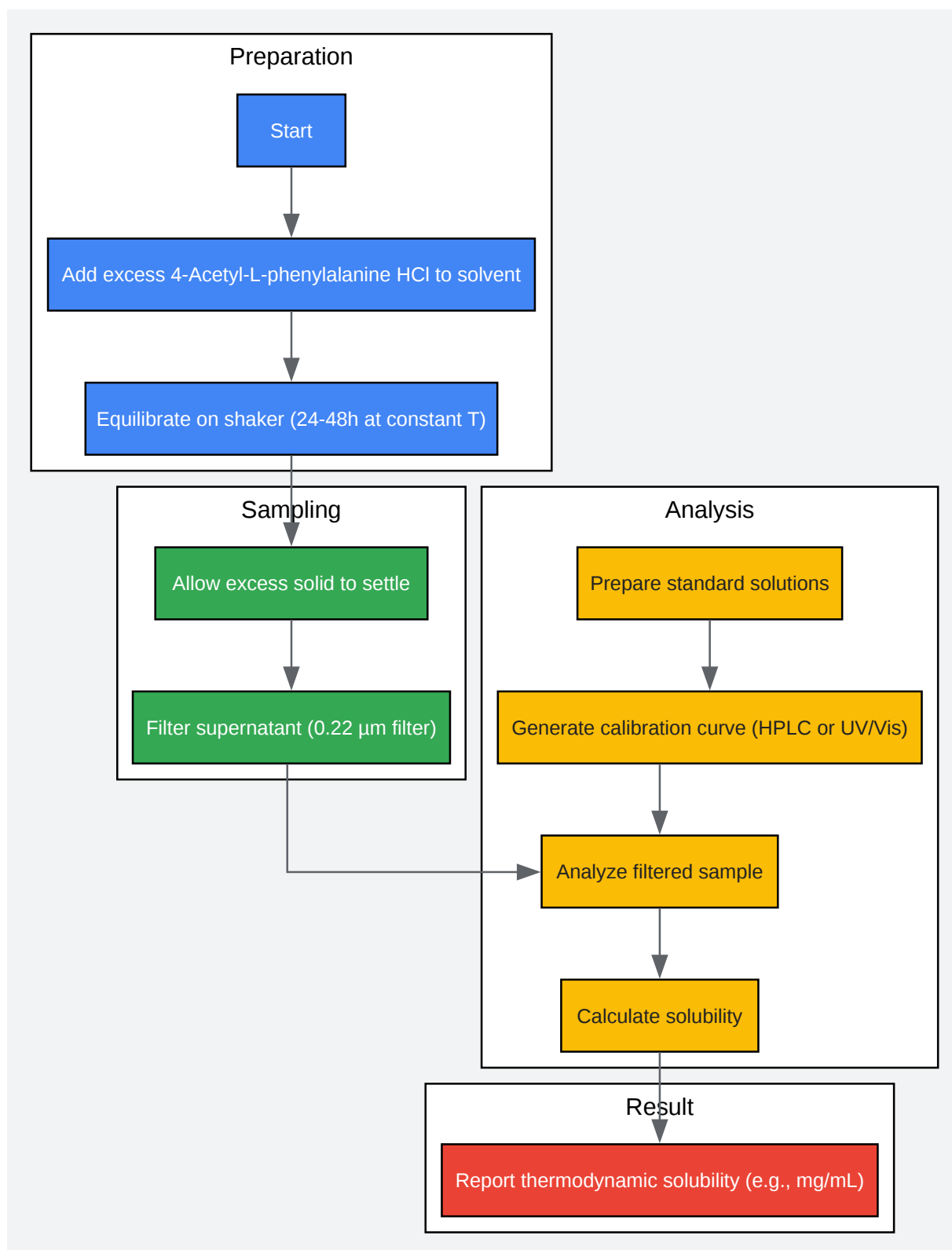
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of 4-Acetyl-L-phenylalanine hydrochloride to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- Quantification of Solute Concentration:

- Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Acetyl-L-phenylalanine hydrochloride of known concentrations in the same solvent used for the solubility experiment.
- Calibration Curve:
 - If using UV/Vis spectrophotometry, determine the wavelength of maximum absorbance (λ_{max}) for the compound. Measure the absorbance of each standard solution at the λ_{max} and plot absorbance versus concentration to generate a calibration curve.
 - If using HPLC, develop a suitable method (e.g., reversed-phase with a C18 column) to separate and quantify the compound. Inject the standard solutions and create a calibration curve by plotting peak area versus concentration.
- Analysis of Unknowns:
 - Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance or inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
 - Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Data Reporting:
 - The solubility should be reported in units such as mg/mL or g/L at the specified temperature and pH of the solvent.

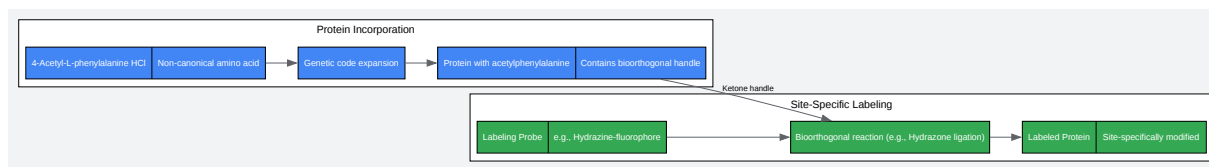
Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a conceptual representation of the compound's use in bioorthogonal chemistry.



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Caption: Workflow for Thermodynamic Solubility Determination.



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Caption: Conceptual Use in Bioorthogonal Chemistry.

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